molecular formula C12H18N2O2 B15403031 N-(4-Aminobutyl)-2-methoxybenzamide CAS No. 90663-30-2

N-(4-Aminobutyl)-2-methoxybenzamide

Cat. No.: B15403031
CAS No.: 90663-30-2
M. Wt: 222.28 g/mol
InChI Key: MEMBVRBFZRMPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobutyl)-2-methoxybenzamide is a chemical compound of interest in medicinal chemistry and biological research. Its structure, featuring a methoxybenzamide moiety linked to an aminobutyl chain, suggests potential as a key intermediate or building block in the synthesis of more complex molecules . Similar methoxy-substituted benzamide compounds are frequently investigated for their diverse biological activities, which can include antiproliferative effects against various cancer cell lines and antioxidative properties . The primary amine on the butyl chain offers a reactive site for further chemical modification, making this compound a versatile precursor for developing potential pharmacologically active agents . Researchers can utilize this compound to explore structure-activity relationships, particularly how the methoxy and aminobutyl substituents influence interaction with biological targets. All studies should be conducted in accordance with laboratory safety guidelines. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

90663-30-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(4-aminobutyl)-2-methoxybenzamide

InChI

InChI=1S/C12H18N2O2/c1-16-11-7-3-2-6-10(11)12(15)14-9-5-4-8-13/h2-3,6-7H,4-5,8-9,13H2,1H3,(H,14,15)

InChI Key

MEMBVRBFZRMPLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares N-(4-Aminobutyl)-2-methoxybenzamide with structurally analogous compounds reported in the literature, focusing on key structural differences, biological activities, and physicochemical properties.

Compound Name Structural Features Biological Activity/Application Key Findings References
N-(4-Amino-2-methoxyphenyl)benzamide 4-Amino and 2-methoxy groups on the phenyl ring; lacks the aminobutyl chain. Not explicitly stated, but similar diamino-methoxy derivatives are explored in medicinal chemistry. Structural analogs show improved solubility due to amino groups, potentially enhancing bioavailability.
Sulpiride 2-Methoxybenzamide with a sulfonyl group and ethyl-pyrrolidinylmethyl side chain. Tranquilizer and digestive aid; dopamine D2 receptor antagonist. Approved for clinical use, demonstrating benzamides' therapeutic potential in neurology.
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide Methoxybenzamide linked to an indenyl group. Inhibits PCSK9 gene expression; potential anti-atherosclerosis agent. Highlighted as a lead compound for cardiovascular drug development.
YM-43611 2-Methoxybenzamide with chlorine, cyclopropanecarbonyl, and benzyl-pyrrolidinyl groups. Dopamine D3/D4 receptor antagonist; antipsychotic candidate. High receptor affinity (IC₅₀ < 10 nM for D3/D4 receptors), emphasizing substituent effects on potency.
N-(4-Methoxy-2-nitrophenyl)-4-bromo-benzamide Bromobenzamide with nitro and methoxy groups. Used as a crystallographic reference for structural comparisons. Exhibits planar geometry with intramolecular hydrogen bonding, stabilizing the crystal lattice.
N-(4-Chloro-2-methylphenyl)-2-methoxybenzamide Chloro and methyl substituents on the phenyl ring. No explicit activity reported, but halogenated benzamides often show enhanced metabolic stability. Halogenation increases hydrophobicity, potentially improving membrane permeability.

Structural and Functional Insights

  • Side Chain Modifications: this compound’s aminobutyl chain distinguishes it from analogs like YM-43611 (pyrrolidinyl) or Sulpiride (ethyl-pyrrolidinylmethyl). The primary amine in the side chain may enhance solubility or enable covalent interactions with biological targets .
  • Substituent Effects : Halogenation (e.g., bromine in , chlorine in ) increases hydrophobicity and binding affinity to hydrophobic pockets in enzymes or receptors. In contrast, methoxy groups improve metabolic stability by resisting oxidative degradation .
  • Dopamine Antagonism: YM-43611’s nanomolar receptor affinity underscores the importance of substituent positioning for CNS-targeted therapies .

Physicochemical Properties

  • Hydrophobicity: Derivatives with halogen atoms (e.g., bromine in ) or extended alkyl chains exhibit higher logP values, correlating with improved blood-brain barrier penetration. The aminobutyl chain in the target compound may balance hydrophilicity and lipophilicity.
  • Hydrogen Bonding : Methoxy and amide groups facilitate hydrogen bonding with target proteins, as seen in Sulpiride’s interaction with dopamine receptors .

Q & A

Q. What are the optimal synthetic routes for N-(4-Aminobutyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 4-aminobutylamine. A common approach uses carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst to activate the carboxylic acid group, achieving yields >85% under reflux in anhydrous solvents like dichloromethane . Alternative methods include mixed anhydride or HOBt/DIC protocols, with yields varying based on solvent polarity and temperature control. Comparative studies suggest DCC/DMAP in THF at 0–5°C minimizes side reactions like racemization .

Q. How does the compound's stability vary under acidic or basic conditions?

Under strong acidic conditions (e.g., 6M HCl, reflux), the amide bond hydrolyzes to yield 2-methoxybenzoic acid and 4-aminobutanol, with >90% cleavage efficiency. Basic conditions (e.g., NaOH, 80°C) result in partial degradation (<30% after 24 hours), requiring pH-controlled buffers (pH 7–8) for long-term storage . Stability studies recommend inert atmospheres (N₂) and low-temperature storage (−20°C) to prevent oxidation of the aminobutyl group .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Initial screening should include:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) at concentrations 1–50 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Halogen substitution : Introduce fluorine or chlorine at the phenyl ring (para position) to enhance binding affinity to hydrophobic pockets in target proteins, as seen in analogs with 10-fold increased potency against tyrosine kinases .
  • Side-chain modification : Replace the aminobutyl group with cyclobutyl or morpholinoethyl moieties to improve metabolic stability (e.g., t₁/₂ increase from 2h to 6h in liver microsomes) .
  • Functional group additions : Sulfonamide or thiadiazole incorporation (e.g., from ) enhances selectivity for ATP-binding sites in kinases .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

  • Structural crystallography : Compare X-ray structures (e.g., from Acta Crystallographica data ) to identify critical binding motifs.
  • Computational docking : Use AutoDock Vina to model interactions with off-target receptors (e.g., COX-2 vs. EGFR) .
  • Meta-analysis : Cross-reference bioactivity data from PubChem and DSSTox to identify outliers caused by assay variability (e.g., cell line-specific responses) .

Q. How can multi-step synthesis be optimized for derivatives with complex heterocycles?

  • Flow chemistry : For thiadiazole or oxadiazole derivatives (e.g., ), continuous flow reactors reduce reaction times from 24h to 2h with 95% purity .
  • Protecting groups : Use Boc for the aminobutyl chain during coupling to prevent side reactions, followed by TFA deprotection .
  • Microwave-assisted synthesis : Achieve 80% yield in benzamide cyclization (e.g., forming triazole rings) at 120°C for 30 minutes vs. 12h conventional heating .

Methodological and Analytical Questions

Q. What advanced analytical techniques confirm structural integrity and purity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify methoxy (δ 3.8–3.9 ppm) and amide (δ 7.8–8.1 ppm) groups .
  • HRMS : ESI+ mode for exact mass (e.g., [M+H]⁺ calc. 265.1314, observed 265.1318) .
  • XRD : Single-crystal analysis (e.g., CCDC deposition) to resolve stereochemistry .

Q. How do functional groups influence solubility and bioavailability?

  • LogP optimization : Methoxy groups increase hydrophobicity (LogP ~2.1), while the aminobutyl chain improves aqueous solubility (2.5 mg/mL at pH 7.4) .
  • Salt formation : HCl salts enhance solubility (12 mg/mL) for in vivo studies .
  • Prodrug approaches : Acetylate the amine to increase BBB permeability, with enzymatic cleavage in target tissues .

Data Interpretation and Reproducibility

Q. How should researchers address variability in enzyme inhibition assays?

  • Standardize protocols : Use identical ATP concentrations (e.g., 10 µM) and pre-incubation times (30 min) .
  • Positive controls : Include staurosporine (IC₅₀ ~10 nM) to validate kinase assay conditions .
  • Triplicate runs : Report mean ± SEM and use ANOVA for inter-lab comparisons .

Q. What validation steps ensure reproducibility in synthetic protocols?

  • Reagent purity : Use ≥99% DCC and freshly distilled DMAP to avoid side products .
  • Inert conditions : Schlenk lines for moisture-sensitive steps (e.g., amide coupling) .
  • Independent synthesis : Replicate key steps (e.g., hydrolysis) in separate labs to confirm yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.